Cas no 1015846-52-2 ((1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine)

(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine 化学的及び物理的性質
名前と識別子
-
- (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine
- [1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methanamine
- ({1-[(4-METHYL-1-PIPERAZINYL)METHYL]CYCLOPROPYL}METHYL)AMINE
- ({1-[(4-methyl-1-piperazinyl)methyl]cyclopropyl}methyl)amine(SALTDATA: FREE)
- AG-D-08711
- Ambcb4027509
- CTK3J9979
- MolPort-008-752-628
- ((1-[(4-METHYL-1-PIPERAZINYL)METHYL]CYCLOPROPYL)METHYL)AMINE
- ALBB-033823
- Cyclopropanemethanamine, 1-[(4-methyl-1-piperazinyl)methyl]-
- ({1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl}methyl)amine
- MFCD09971261
- 1-{1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl}methanamine
- DTXSID60672444
- AKOS006311956
- SCHEMBL13820190
- LS-12926
- 1015846-52-2
- CS-0325490
- ((1-[(4-Methyl-1-piperazinyl)methyl]cyclopropyl)methyl)amine, AldrichCPR
- DA-18546
-
- MDL: MFCD09971261
- インチ: InChI=1S/C10H21N3/c1-12-4-6-13(7-5-12)9-10(8-11)2-3-10/h2-9,11H2,1H3
- InChIKey: FORGGLWHUSAYED-UHFFFAOYSA-N
- ほほえんだ: CN1CCN(CC1)CC2(CC2)CN
計算された属性
- せいみつぶんしりょう: 183.17400
- どういたいしつりょう: 183.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 32.5Ų
じっけんとくせい
- PSA: 32.50000
- LogP: 0.54880
(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1240916-5g |
Cyclopropanemethanamine, 1-[(4-methyl-1-piperazinyl)methyl]- |
1015846-52-2 | 95% | 5g |
$930 | 2024-07-28 | |
abcr | AB265260-5 g |
({1-[(4-Methyl-1-piperazinyl)methyl]cyclopropyl}methyl)amine |
1015846-52-2 | 5 g |
€848.90 | 2023-07-20 | ||
eNovation Chemicals LLC | Y1240916-1g |
Cyclopropanemethanamine, 1-[(4-methyl-1-piperazinyl)methyl]- |
1015846-52-2 | 95% | 1g |
$255 | 2025-02-24 | |
eNovation Chemicals LLC | Y1240916-1g |
Cyclopropanemethanamine, 1-[(4-methyl-1-piperazinyl)methyl]- |
1015846-52-2 | 95% | 1g |
$255 | 2025-02-21 | |
TRC | M725823-100mg |
(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine |
1015846-52-2 | 100mg |
$ 70.00 | 2022-06-03 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00307-1G |
((1-[(4-Methyl-1-piperazinyl)methyl]cyclopropyl)methyl)amine |
1015846-52-2 | 1g |
¥4295.04 | 2023-11-14 | ||
Chemenu | CM274497-5g |
(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine |
1015846-52-2 | 95% | 5g |
$505 | 2021-08-18 | |
abcr | AB265260-250 mg |
({1-[(4-Methyl-1-piperazinyl)methyl]cyclopropyl}methyl)amine |
1015846-52-2 | 250 mg |
€204.20 | 2023-07-20 | ||
abcr | AB265260-1 g |
({1-[(4-Methyl-1-piperazinyl)methyl]cyclopropyl}methyl)amine |
1015846-52-2 | 1 g |
€304.50 | 2023-07-20 | ||
Alichem | A139002947-5g |
(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine |
1015846-52-2 | 95% | 5g |
$550.80 | 2023-09-04 |
(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine 関連文献
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
-
7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamineに関する追加情報
The Chemical Compound CAS No. 1015846-52-2: (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine
The compound with CAS No. 1015846-52-2, commonly referred to as (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique combination of a cyclopropane ring, a piperazine moiety, and an amine group, which collectively contribute to its diverse chemical properties and potential applications.
Chemical Structure and Synthesis
The molecular structure of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine is defined by a cyclopropane ring substituted with a piperazine derivative and an amine group. The piperazine ring, a six-membered ring containing two nitrogen atoms, is further substituted with a methyl group at the 4-position, enhancing its structural complexity. This arrangement not only imparts stability to the molecule but also facilitates various chemical interactions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed multi-step strategies involving nucleophilic substitutions, cyclopropanation reactions, and amine derivatization to achieve high yields and purity. These methods have been optimized to minimize environmental impact while ensuring scalability for potential industrial applications.
Pharmacological Properties and Applications
Emerging studies on (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine have highlighted its promising pharmacological profile. The compound exhibits significant bioactivity in vitro, particularly in assays targeting enzyme inhibition and receptor modulation. Its ability to interact with key biological targets makes it a valuable candidate for drug discovery programs.
Preliminary animal studies have demonstrated that this compound possesses favorable pharmacokinetic properties, including good absorption and moderate clearance rates. These findings suggest that it could be developed into a therapeutic agent with potential applications in treating conditions such as neurodegenerative diseases or inflammatory disorders.
Safety and Toxicological Considerations
As with any novel chemical entity, understanding the safety profile of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine is critical for its prospective use in pharmaceutical development. Acute and chronic toxicity studies have been conducted to assess its potential risks. Results indicate that the compound exhibits low toxicity at therapeutic doses, though further long-term studies are warranted to fully characterize its safety profile.
Future Directions and Research Opportunities
The ongoing research into (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine presents numerous opportunities for innovation. Scientists are exploring modifications to the molecule's structure to enhance its bioavailability and efficacy. Additionally, investigations into its mechanism of action at the molecular level are expected to provide deeper insights into its therapeutic potential.
In conclusion, (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine, with CAS No. 1015846-52-2, represents a compelling example of how advanced synthetic techniques and pharmacological research can lead to innovative chemical entities with significant therapeutic promise. As research continues, this compound may play a pivotal role in advancing medical treatments and improving human health.
1015846-52-2 ((1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine) 関連製品
- 57184-25-5(1-(Cyclopropylmethyl)piperazine)
- 1361651-85-5(6-Methoxy-3-(2,4,6-trichlorophenyl)-2-(trifluoromethyl)pyridine)
- 1171496-95-9(1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide)
- 1369168-47-7(3-(1,2-oxazol-4-yl)piperidine)
- 1005305-78-1(N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide)
- 1805648-70-7(3-Chloro-2-methoxy-4-nitropyridine)
- 1690105-96-4((1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol)
- 106220-89-7(Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside)
- 2229465-60-3(tert-butyl N-4-(1-cyano-1-methylethyl)-2-methylphenylcarbamate)
- 1706319-72-3(2-(5-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine)
